

# Chromotrope FB chemical properties and structure

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# Chromotrope FB: A Comprehensive Technical Guide

An In-depth Examination of the Chemical Properties, Structure, and Experimental Protocols for Researchers, Scientists, and Drug Development Professionals.

### Introduction

Chromotrope FB, also known by several synonyms including Acid Red 14, Azorubine, and Carmoisine, is a synthetic azo dye belonging to the class of monoazo compounds.[1][2] Its vibrant red color arises from the presence of an azo (-N=N-) functional group connecting two substituted naphthalene rings.[3][4] Chromotrope FB is water-soluble and appears as a reddish-brown to dark maroon powder.[5][6] While historically used in food, cosmetics, and textiles, its application in food is now restricted in some countries.[5] In the realm of scientific research, Chromotrope FB is utilized in various staining applications, including for fatty substances, and in studies related to cell cultures and enzymatic activity.[2][6] This technical guide provides a detailed overview of the chemical properties, structure, synthesis, purification, and analytical methodologies of Chromotrope FB.

## **Chemical Structure and Properties**

**Chromotrope FB** is the disodium salt of 4-hydroxy-3-((4-sulfonato-1-naphthalenyl)azo)-1-naphthalenesulfonic acid. The molecule possesses two sulfonate groups, which impart its



water solubility.

Figure 1: Chemical Structure of Chromotrope FB

## **Quantitative Data**

The key physicochemical properties of **Chromotrope FB** are summarized in the table below for easy reference.

Property	Value	References
IUPAC Name	Disodium 4-hydroxy-3-[(E)-(4- sulfonatonaphthalen-1- yl)diazenyl]naphthalene-1- sulfonate	[7]
Synonyms	Acid Red 14, C.I. 14720, Azorubine, Carmoisine	[7]
CAS Number	3567-69-9	
Molecular Formula	C20H12N2Na2O7S2	
Molecular Weight	502.43 g/mol	
Appearance	Reddish-brown to dark maroon powder	[5]
Melting Point	>300 °C	[5]
Solubility	Soluble in water	[5]
UV-Vis λmax	220 nm, 320 nm, 515 nm (in water)	[4]

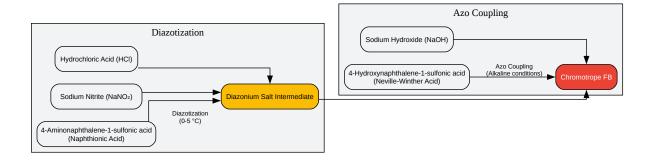
# **Experimental Protocols**

This section provides detailed methodologies for the synthesis, purification, and analysis of **Chromotrope FB**.

## **Synthesis of Chromotrope FB**



The synthesis of **Chromotrope FB** is a classic example of an azo coupling reaction, which involves two main stages: the diazotization of an aromatic amine and the subsequent coupling with a suitable aromatic compound. In this case, 4-aminonaphthalene-1-sulfonic acid (naphthionic acid) is diazotized and then coupled with 4-hydroxynaphthalene-1-sulfonic acid (Neville-Winther acid).[5]



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Figure 2: Synthesis Workflow of Chromotrope FB

#### Materials:

- 4-aminonaphthalene-1-sulfonic acid (naphthionic acid)
- Sodium nitrite (NaNO<sub>2</sub>)
- Concentrated hydrochloric acid (HCI)
- 4-hydroxynaphthalene-1-sulfonic acid (Neville-Winther acid)
- Sodium hydroxide (NaOH)
- Sodium chloride (NaCl)



- Ice
- Distilled water

#### Procedure:

Part 1: Diazotization of 4-aminonaphthalene-1-sulfonic acid

- In a 250 mL beaker, prepare a suspension of 0.1 mol of 4-aminonaphthalene-1-sulfonic acid in 100 mL of water.
- Add 0.1 mol of concentrated hydrochloric acid and cool the mixture to 0-5 °C in an ice bath with constant stirring.
- In a separate beaker, dissolve 0.1 mol of sodium nitrite in 50 mL of cold water.
- Slowly add the sodium nitrite solution to the cold suspension of 4-aminonaphthalene-1sulfonic acid, keeping the temperature below 5 °C.
- Stir the mixture for 30 minutes at this temperature to ensure complete diazotization. The formation of the diazonium salt may result in a clear solution or a fine suspension.

#### Part 2: Azo Coupling

- In a separate 500 mL beaker, dissolve 0.1 mol of 4-hydroxynaphthalene-1-sulfonic acid in 100 mL of a 10% sodium hydroxide solution.
- Cool this alkaline solution to 0-5 °C in an ice bath.
- Slowly add the cold diazonium salt solution from Part 1 to the alkaline solution of 4hydroxynaphthalene-1-sulfonic acid with vigorous stirring.
- Maintain the temperature below 10 °C and ensure the reaction mixture remains alkaline by adding more sodium hydroxide solution if necessary.
- A deep red precipitate of Chromotrope FB will form.



 Continue stirring the reaction mixture for 1-2 hours to ensure the coupling reaction is complete.

## **Purification by Recrystallization**

The crude **Chromotrope FB** can be purified by recrystallization from a suitable solvent to remove unreacted starting materials and byproducts.

#### Materials:

- Crude Chromotrope FB
- Water
- Ethanol
- Sodium chloride (NaCl)

#### Procedure:

- Transfer the crude **Chromotrope FB** precipitate to a large beaker.
- Add a minimal amount of hot water to dissolve the dye. The solubility of Chromotrope FB is higher in hot water.
- If there are insoluble impurities, perform a hot gravity filtration.
- To the hot, filtered solution, add sodium chloride to "salt out" the dye, which decreases its solubility.
- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of cold ethanol to remove any remaining watersoluble impurities.



 Dry the purified Chromotrope FB crystals in a desiccator or a vacuum oven at a low temperature.

## **Analytical Methods**

1. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the qualitative and quantitative analysis of **Chromotrope FB**, based on its absorption of light in the ultraviolet and visible regions.

#### Experimental Protocol:

- Instrument: A standard UV-Vis spectrophotometer.
- Solvent: Deionized water.
- Sample Preparation: Prepare a stock solution of **Chromotrope FB** in deionized water of a known concentration (e.g., 100 mg/L). From this stock solution, prepare a series of dilutions to obtain a calibration curve if quantitative analysis is required. For qualitative analysis, a dilute solution exhibiting an absorbance in the range of 0.2-0.8 AU is suitable.
- Procedure:
  - Turn on the spectrophotometer and allow it to warm up.
  - Set the wavelength range to scan from 200 to 800 nm.
  - Use deionized water as the blank to zero the instrument.
  - Rinse the cuvette with the Chromotrope FB solution and then fill it.
  - Place the cuvette in the sample holder and record the absorption spectrum.
- Expected Results: The UV-Vis spectrum of Chromotrope FB in water typically shows three absorption maxima (λmax) at approximately 220 nm, 320 nm, and 515 nm.[4] The peak at 515 nm in the visible region is responsible for its red color.
- 2. Fourier-Transform Infrared (FTIR) Spectroscopy



FTIR spectroscopy is used to identify the functional groups present in the **Chromotrope FB** molecule.

#### Experimental Protocol:

- Instrument: A standard FTIR spectrometer.
- Sample Preparation (KBr Pellet Method):
  - Thoroughly grind 1-2 mg of dry, purified Chromotrope FB with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
  - Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

#### Procedure:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder.
- Record the FTIR spectrum of the sample, typically in the range of 4000-400 cm<sup>-1</sup>.
- Expected Characteristic Absorption Bands:
  - ~3400 cm<sup>-1</sup>: Broad O-H stretching vibration from the hydroxyl group and any absorbed water.
  - $\circ$  ~3050-3100 cm<sup>-1</sup>: Aromatic C-H stretching vibrations.
  - ~1600-1630 cm<sup>-1</sup>: N=N stretching vibration of the azo group.
  - ~1450-1580 cm<sup>-1</sup>: Aromatic C=C stretching vibrations of the naphthalene rings.
  - ~1180-1250 cm<sup>-1</sup> and ~1030-1080 cm<sup>-1</sup>: Asymmetric and symmetric S=O stretching vibrations of the sulfonate groups.
- 3. High-Performance Liquid Chromatography (HPLC)



HPLC is a powerful technique for assessing the purity of **Chromotrope FB** and for its quantitative determination. A reverse-phase method is typically employed.

#### Experimental Protocol:

- Instrument: A standard HPLC system with a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an
  organic solvent such as acetonitrile or methanol. A common mobile phase could be a mixture
  of acetonitrile and water containing a small amount of an acid like phosphoric acid to
  improve peak shape.[8]
- Flow Rate: 1.0 mL/min.
- Detection: UV-Vis detector set at the λmax of Chromotrope FB in the visible region (e.g., 515 nm) for selectivity and sensitivity.
- Sample Preparation: Dissolve a known amount of **Chromotrope FB** in the mobile phase to a suitable concentration (e.g., 10-50 mg/L). Filter the sample through a 0.45 μm syringe filter before injection.
- Procedure:
  - Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
  - Inject a known volume of the sample solution (e.g., 20 μL).
  - Run the chromatogram and record the retention time and peak area of **Chromotrope FB**.
  - For quantitative analysis, a calibration curve should be prepared using standard solutions
    of known concentrations.
- 4. Use as a Complexometric Indicator

**Chromotrope FB** can be used as a metallochromic indicator in complexometric titrations, for example, in the determination of zinc (II) ions with EDTA. The color change at the endpoint is



due to the displacement of the indicator from its metal complex by the stronger chelating agent, EDTA.

Experimental Protocol for the Titration of Zinc (II):

- · Reagents:
  - Standardized 0.01 M EDTA solution.
  - Zinc (II) solution of unknown concentration.
  - Chromotrope FB indicator solution: Dissolve 0.1 g of Chromotrope FB in 100 mL of distilled water.
  - Ammonia-ammonium chloride buffer solution (pH 10).
- Procedure:
  - Pipette a known volume (e.g., 25.00 mL) of the zinc (II) solution into a 250 mL Erlenmeyer flask.
  - Add approximately 100 mL of distilled water.
  - Add 2-3 mL of the pH 10 buffer solution to maintain the desired pH for the titration.
  - Add a few drops of the Chromotrope FB indicator solution. The solution should turn a color indicative of the zinc-indicator complex.
  - Titrate the solution with the standardized 0.01 M EDTA solution. The endpoint is reached when the color of the solution sharply changes to the color of the free indicator.
  - Record the volume of EDTA used and calculate the concentration of zinc (II) in the sample.

## **Conclusion**

This technical guide has provided a comprehensive overview of the chemical properties, structure, and detailed experimental protocols for **Chromotrope FB**. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in drug



development who may work with or encounter this azo dye. The structured data and step-bystep methodologies for synthesis, purification, and analysis aim to facilitate reproducible and accurate experimental work. The inclusion of visualizations for the chemical structure and synthesis workflow further enhances the understanding of this compound.

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